6|A-Hydroxy Prednisolone Acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

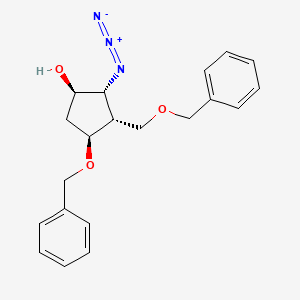

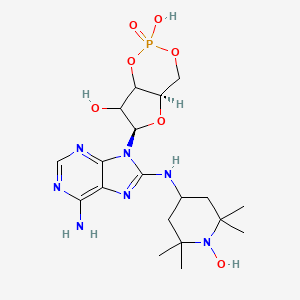

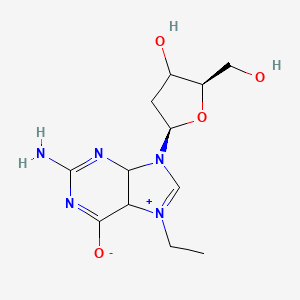

6|A-Hydroxy Prednisolone Acetate is a glucocorticoid used to treat a wide variety of endocrine, inflammatory, and immune conditions as well as for palliation of neoplastic conditions . It is chemically known as 2-Oxo-2-((6S,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)ethyl acetate .

Synthesis Analysis

Prednisolone is synthesized from diosgenin, a sapogenin, through a combination of chemistry and biotechnology . The main analytical methods for determining and quantifying Prednisolone include electrochemical methods, ultraviolet-visible spectrophotometer (UV/VIS), high-performance liquid chromatography (HPLC), liquid chromatography tandem mass spectrometry (LCMS/MS), capillary electrophoresis (CE), and high-performance thin-layer chromatography (HPTLC) .Molecular Structure Analysis

Prednisolone acetate has a molecular formula of C23H30O6 . The structure of Prednisolone acetate is also available as a 2D Mol file .Chemical Reactions Analysis

Various colorimetric reactions are used for the detection of corticosteroids in real samples . Techniques like potentiometry, spectrophotometry, capillary electrophoresis (CE), high-performance liquid chromatography (HPLC), liquid chromatography–mass spectrometry (LC–MS), and high-performance thin-layer chromatography (HPTLC) have been used for analysis .Physical And Chemical Properties Analysis

Prednisolone is a very slightly water-soluble glucocorticoid . It is a white powder in its pure form with good solubility in Chloroform, Methanol, and Ethanol. It is poorly soluble in water .Wirkmechanismus

Corticosteroids like Prednisolone bind to the glucocorticoid receptor, inhibiting pro-inflammatory signals, and promoting anti-inflammatory signals . Upon binding, formation of the GC/GCR complex causes dissociation of chaperone proteins from the glucocorticoid receptor enabling the GC/GCR complex to translocate inside the nucleus .

Safety and Hazards

Prednisolone acetate is acutely toxic with an LD50 of >240 mg/kg for a rat and 3500 mg/kg for a mouse . It is also a known teratogen . Symptoms of overdose may include altered mental status with psychosis, burning or itching skin, seizures, deafness, depression, dry skin, heart rhythm disturbances, hypertension, increase appetite, increased infection risk, muscle weakness, nausea and vomiting, nervousness, sleepiness, stopping of menstrual cycle, swelling in lower legs, weak bones, weakness, and worsening of health conditions .

Zukünftige Richtungen

Prednisolone is widely used in the treatment of anti-inflammatory, immunosuppressive, and rheumatoid arthritis disease . Due to its immune suppressive properties, it is also widely used after organ transplantation . Future directions could include improving the sensors based on image analysis, wearable sensors, and smartphones for corticosteroids .

Eigenschaften

IUPAC Name |

[2-oxo-2-[(8S,9S,10R,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O7/c1-12(24)30-11-19(28)23(29)7-5-15-14-9-17(26)16-8-13(25)4-6-21(16,2)20(14)18(27)10-22(15,23)3/h4,6,8,14-15,17-18,20,26-27,29H,5,7,9-11H2,1-3H3/t14-,15-,17?,18?,20+,21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECKMAHULSZFNQ-RXLBCMOASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC([C@H]3[C@H]2CC(C4=CC(=O)C=C[C@]34C)O)O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6|A-Hydroxy Prednisolone Acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid](/img/structure/B1141374.png)

![[4-[2-Chloro-1-[[(2S)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B1141378.png)

![tert-butyl (2S)-6-[3-hydroxy-5-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]-4-[(2S)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]pyridin-1-ium-1-yl]-2-(phenylmethoxycarbonylamino)hexanoate](/img/structure/B1141382.png)

![(8R,9S,10R,13S,14S,17S)-17-Ethynyl-13-methyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1141384.png)